molecular formula C13H11Cl2N3O B5369753 N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea

N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea

Cat. No. B5369753
M. Wt: 296.15 g/mol
InChI Key: JFXALMNQQXCXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea, also known as Dichlorprop, is a herbicide that is widely used in agriculture to control the growth of broadleaf weeds. It is a member of the urea herbicide family, which is known for its broad-spectrum activity and low toxicity to animals and humans.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea involves inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of keto acids, which disrupt cellular metabolism and ultimately result in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to animals and humans. However, it can cause irritation to the skin and eyes if it comes into contact with them. In plants, the herbicide causes a range of biochemical and physiological effects, including reduced growth and development, chlorosis, and necrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea in lab experiments is its broad-spectrum activity, which makes it useful for studying the effects of herbicides on a range of plant species. Additionally, its low toxicity to animals and humans makes it a safer alternative to other herbicides. However, one limitation is that it may not be effective against all types of weeds, and its use may lead to the development of herbicide-resistant weed populations.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea. One area of interest is the development of new herbicides based on the structure of this compound that are more effective against herbicide-resistant weeds. Another area of research is the study of the environmental impact of this compound and other herbicides on ecosystems and non-target organisms. Finally, there is a need for further research on the mechanism of action of this compound and other herbicides to better understand their effects on plant growth and development.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties. Its broad-spectrum activity and low toxicity to animals and humans make it a useful tool for studying the effects of herbicides on plant growth and development. However, its use may lead to the development of herbicide-resistant weed populations, and further research is needed to better understand its environmental impact and mechanism of action.

Synthesis Methods

The synthesis of N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea involves the reaction of 2,3-dichloroaniline with 2-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phosgene to form the final product. The yield of this reaction is typically high, and the process is relatively simple and cost-effective.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its herbicidal properties. It is effective against a wide range of broadleaf weeds, including dandelions, chickweed, and clover. In addition to its use in agriculture, it has also been used in research to study the effects of herbicides on plant growth and development.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-10-5-3-6-11(12(10)15)18-13(19)17-8-9-4-1-2-7-16-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXALMNQQXCXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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